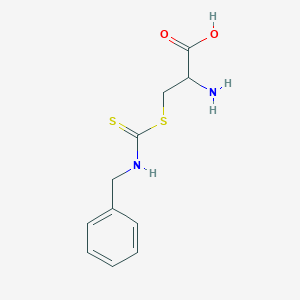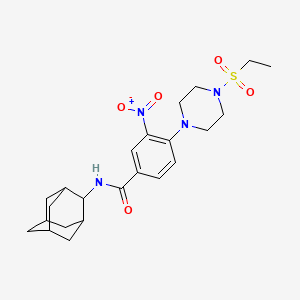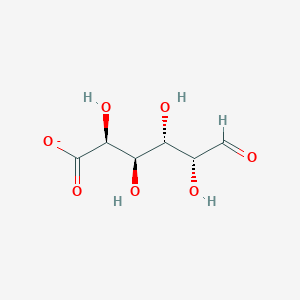![molecular formula C17H14N4O2 B1223876 2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1223876.png)
2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a member of triazolopyrimidines.
Applications De Recherche Scientifique
Adenosine A2A Receptor Antagonism
A study by Matasi et al. (2005) explored the in vitro and in vivo adenosine A2A receptor antagonism of compounds based on 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine and its analogs. They discovered several compounds with significant oral activity in a rat catalepsy model, highlighting the potential of these compounds in modulating adenosine A2A receptors, which could have implications in various neurological disorders (Matasi et al., 2005).
Antibacterial Activity
Research by Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity against Gram-positive and Gram-negative microbial strains. This study underlines the potential of such compounds in the development of new antibacterial agents (Lahmidi et al., 2019).
PET Tracer for Cerebral Adenosine A2A Receptors
Zhou et al. (2014) developed a tracer, 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. This demonstrates the potential of such compounds in neuroimaging and the study of neurological diseases (Zhou et al., 2014).
Antituberculous Agents
In a study by Titova et al. (2019), structural analogs of a promising antituberculous agent, including the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, were synthesized and evaluated for their tuberculostatic activity. This research contributes to the development of new treatments for tuberculosis (Titova et al., 2019).
Antimicrobial and Antifungal Activities
Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities in vitro. This highlights the compound's potential use in treating infections caused by various pathogens (Komykhov et al., 2017).
Potential Antiviral Activity
Massari et al. (2017) developed a process for synthesizing 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, identifying a compound with potential to inhibit influenza virus RNA polymerase, suggesting antiviral applications for these compounds (Massari et al., 2017).
Synthesis in Supercritical Carbon Dioxide
Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a key intermediate in antiviral drug synthesis, using supercritical carbon dioxide. This method offers an environmentally friendly approach to the synthesis of such compounds (Baklykov et al., 2019).
Propriétés
Formule moléculaire |
C17H14N4O2 |
|---|---|
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
6-benzyl-2-(furan-2-yl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H14N4O2/c1-11-13(10-12-6-3-2-4-7-12)16(22)21-17(18-11)19-15(20-21)14-8-5-9-23-14/h2-9H,10H2,1H3,(H,18,19,20) |
Clé InChI |
HLBWUJDFCJIZEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CO3)CC4=CC=CC=C4 |
SMILES canonique |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CO3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-1,3,4-oxadiazol-2-yl]-1-benzopyran-2-one](/img/structure/B1223795.png)
![3-(1H-indol-3-yl)propanoic acid [2-[tert-butyl-(phenylmethyl)amino]-2-oxoethyl] ester](/img/structure/B1223796.png)
![1-[2-(4-Methoxyphenoxy)ethylthio]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B1223797.png)

![Acetic acid [4-[acetyl-(4-chlorophenyl)sulfonylamino]-1-naphthalenyl] ester](/img/structure/B1223801.png)

![4-chloro-N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1223805.png)


![4-[[[1-Oxo-2-[(2-oxo-3-phenyl-1-benzopyran-7-yl)oxy]ethyl]amino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1223811.png)
![N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B1223812.png)
![2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol](/img/structure/B1223816.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B1223817.png)
![N-[[1-(2-methylpropyl)-2-oxo-3-indolylidene]amino]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1223818.png)